CID 136561996
Description
Based on methodologies outlined in the evidence, its characterization would typically involve advanced analytical techniques such as GC-MS (to determine volatile components and purity) and NMR spectroscopy (for structural elucidation) . If CID 136561996 belongs to a class like oscillatoxin derivatives (as seen in ), it may share a polyketide backbone with functional groups such as epoxides or methyl branches, which are common in marine-derived toxins. However, without explicit data, this remains speculative.
Properties
InChI |
InChI=1S/C18H24N2O5/c1-12(2)10-19-16(21)20-14-5-3-4-13-15(14)18(24-8-9-25-18)11-17(13)22-6-7-23-17/h3-5,12H,6-11H2,1-2H3,(H2,19,20,21) | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMCOFXUPOWPSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1=CC=CC2=C1C3(CC24OCCO4)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 136561996, a comparison is constructed using analogous compounds and methodologies from the evidence:
Table 1: Structural and Physicochemical Comparison
<sup>a</sup>LogP values predicted using XLOGP3 ().
Key Findings :
Structural Similarities :
- If this compound is an oscillatoxin analog, it may share a macrocyclic lactone core with oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389). Methylation or hydroxylation patterns could differentiate its bioactivity .
- Unlike Tubocuraine (CID 6000), which contains a quaternary ammonium group for neuromuscular activity, this compound likely lacks this feature, suggesting divergent mechanisms .

Functional Differences :
- Oscillatoxin derivatives exhibit tumor-promoting or anti-inflammatory effects, whereas Tubocuraine targets ion channels. This compound’s hypothesized epoxide group may confer reactivity with cellular nucleophiles, akin to oscillatoxins .
- highlights solubility and LogP as critical for bioavailability. Oscillatoxin D’s low solubility (0.15 mg/mL) limits its therapeutic use, suggesting this compound might require formulation optimization if similarly hydrophobic.
Analytical Characterization :
- GC-MS and vacuum distillation data () could isolate this compound from complex mixtures, while HRMS and 2D-NMR () would confirm its structure. For example, oscillatoxin derivatives are identified via <sup>13</sup>C NMR shifts at 170–175 ppm for lactone carbonyls .
Research Implications and Gaps
- Synthetic Accessibility: notes that compounds with a synthetic accessibility score ≤3.0 (e.g., oscillatoxin D at 2.07) are feasible to produce. This compound’s synthetic pathway might mirror this, requiring palladium catalysts for cross-coupling reactions .
- Toxicity Alerts: PAINS and Brenk filters () would screen this compound for problematic substructures. Oscillatoxins lack PAINS alerts, suggesting this compound may also be viable for drug discovery if non-toxic.
Q & A
Q. How should I structure the "Discussion" section to contextualize this compound’s novel findings?
- Organize content hierarchically:
- Primary findings: Compare results with prior studies (e.g., "Our IC50 of 2.3 nM contrasts with Smith et al.’s 5.1 nM, likely due to differences in buffer ionic strength").
- Limitations: Acknowledge sample size or model system constraints.
- Theoretical implications: Propose mechanisms for observed phenomena (e.g., "pH-dependent binding suggests histidine residue involvement").
- Practical applications: Suggest translational steps (e.g., "Co-administration with [drug] may mitigate hepatotoxicity") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

